Pde5-IN-3

PDE5 inhibition Structure-activity relationship Enzymatic assay

PDE5-IN-3 is a research-grade probe with a unique multi-target profile: potent PDE5 inhibition (IC50=1.57 nM), moderate EGFR inhibition (IC50=5.827 μM), and Wnt/β-catenin pathway suppression (IC50=1286.96 ng/mL). Unlike sildenafil or tadalafil, Pde5-IN-3 induces intrinsic mitochondrial apoptosis via Bcl-2 downregulation and Bax/p53/caspase activation, enabling mechanistic oncology studies. Select for apoptosis research, cancer pathway analysis, and multi-target drug discovery—standard PDE5 inhibitors cannot replicate these endpoints.

Molecular Formula C21H14BrN5O2
Molecular Weight 448.3 g/mol
Cat. No. B12419456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePde5-IN-3
Molecular FormulaC21H14BrN5O2
Molecular Weight448.3 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C=C1C3=NC4=C(C=NN4C5=CC=C(C=C5)Br)C(=O)N3
InChIInChI=1S/C21H14BrN5O2/c1-29-21-15(10-12-4-2-3-5-17(12)24-21)18-25-19-16(20(28)26-18)11-23-27(19)14-8-6-13(22)7-9-14/h2-11H,1H3,(H,25,26,28)
InChIKeyVEWWTIYTUWYUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pde5-IN-3 (Compound 11j): A Dual-Action PDE5 Inhibitor with Quantitative Anticancer Evidence for Oncology-Focused Research


Pde5-IN-3, also known as compound 11j, is a research-grade small molecule that belongs to a novel series of pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing a quinoline scaffold [1]. Unlike classic PDE5 inhibitors developed for vasodilation, this compound was designed as a dual PDE5 inhibitor and apoptotic inducer for cancer therapy [1]. Its primary differentiator is a unique, multi-target activity profile that includes potent inhibition of PDE5 (IC50 = 1.57 nM), moderate inhibition of EGFR (IC50 = 5.827 μM), and significant inhibition of the Wnt/β-catenin pathway (IC50 = 1286.96 ng/mL) [1]. This combination of activities is not a characteristic of first-generation PDE5 inhibitors like sildenafil or tadalafil, making Pde5-IN-3 a specialized tool for investigating PDE5's role in tumorigenesis and apoptosis.

Why Classic PDE5 Inhibitors Like Sildenafil Cannot Substitute for Pde5-IN-3 in Cancer Research Models


The interchange of Pde5-IN-3 with a standard PDE5 inhibitor like sildenafil, tadalafil, or vardenafil would lead to experimental failure in apoptosis and oncology studies. While these classic inhibitors share the PDE5 target, they lack the complementary activity against EGFR and the Wnt/β-catenin pathway that defines the in vitro anticancer efficacy of Pde5-IN-3 [1]. The primary publication demonstrates that Pde5-IN-3 induces the intrinsic apoptotic mitochondrial pathway in HepG2 cells and causes cell cycle arrest, which are downstream effects of its multi-targeted mechanism [1]. A generic substitution would therefore fail to replicate the compound's distinct biological signature, which includes the downregulation of Bcl-2 and upregulation of Bax, p53, and active caspases [1].

Pde5-IN-3 vs. Comparators: Quantitative Differentiation for Informed Procurement Decisions


Potency Differentiation: Pde5-IN-3 Exhibits Superior PDE5 Inhibition Among Its In-Series Analogs

Within the novel pyrazolo[3,4-d]pyrimidin-4-one series, compound 11j (Pde5-IN-3) demonstrated the most potent PDE5 inhibitory activity compared to other highly active hybrids. [1]

PDE5 inhibition Structure-activity relationship Enzymatic assay

Multi-Target Activity Profile: A Defining Difference from Classical PDE5 Inhibitors

Pde5-IN-3 is not merely a potent PDE5 inhibitor; its activity profile includes significant inhibition of EGFR and the Wnt/β-catenin pathway, a combination absent in classic PDE5 inhibitors like sildenafil or tadalafil. [1]

Multi-target drug EGFR inhibition Wnt/β-catenin signaling Cancer

Apoptosis Induction Profile: Pde5-IN-3 Activates the Intrinsic Mitochondrial Pathway in HepG2 Cells

Pde5-IN-3 induces apoptosis through the intrinsic mitochondrial pathway, a mechanism that was validated through quantitative Western blot analysis of key apoptotic markers. [1]

Apoptosis Mitochondrial pathway HepG2 cells Cancer cell death

Anticancer Activity: Pde5-IN-3 Demonstrates Broad-Spectrum Cytotoxicity Against NCI-60 Panel

Pde5-IN-3 was one of the most active compounds from the series and was selected for five-dose testing against the NCI-60 panel of human tumor cell lines, where it displayed broad-spectrum antitumor activity. [1]

Anticancer activity Cytotoxicity NCI-60 panel Cell-based assay

Pde5-IN-3 Research and Industrial Applications: Defined Scenarios for Optimal Utility


Elucidating the Role of PDE5 in Apoptosis and Cell Cycle Regulation

Pde5-IN-3 is an optimal chemical probe for dissecting the specific contribution of PDE5 inhibition to apoptosis induction. Its unique profile, which includes potent PDE5 inhibition, enables researchers to study downstream effects such as pre-G1 apoptosis and G2/M phase cell cycle arrest without the confounding effects of a highly selective PDE5 inhibitor. The documented changes in key apoptotic proteins (Bcl-2, Bax, p53, cytochrome c, and caspases-9/-3) provide a clear, measurable endpoint for these investigations. [1]

Investigating Synergistic Anticancer Effects via Dual PDE5/EGFR and Wnt Pathway Inhibition

This compound is uniquely suited for studies exploring the therapeutic potential of simultaneously targeting PDE5, EGFR, and the Wnt/β-catenin pathway in cancer. Pde5-IN-3 can serve as a single-agent tool to interrogate the synergistic or additive effects of modulating these three key oncogenic pathways. Its activity against the NCI-60 panel suggests utility across a range of cancer types, making it a valuable starting point for research into combination therapies or for use in cancer cell lines where these pathways are dysregulated. [1]

Benchmarking Novel Dual PDE5/EGFR Inhibitors in Drug Discovery Programs

In medicinal chemistry and drug discovery programs aiming to develop novel anticancer agents with a multi-target profile, Pde5-IN-3 serves as a well-characterized reference standard. Its published IC50 values for PDE5, EGFR, and the Wnt/β-catenin pathway, along with its cellular activity data in HepG2 cells and the NCI-60 panel, provide a quantitative benchmark for evaluating the potency and efficacy of new chemical entities. This allows for direct comparison and prioritization of novel compounds within the same research space. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pde5-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.